molecular formula C19H17ClN2O2 B4945396 N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]propanamide

N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]propanamide

Cat. No.: B4945396
M. Wt: 340.8 g/mol
InChI Key: GKQPLNYKUJGLNH-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]propanamide is a complex organic compound that features a combination of a chlorophenyl group, a hydroxyquinoline moiety, and a propanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 8-hydroxyquinoline derivative: This can be achieved through the reaction of 8-hydroxyquinoline with appropriate reagents to introduce the desired substituents.

    Introduction of the chlorophenyl group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride under basic conditions to form the chlorophenyl derivative.

    Formation of the propanamide: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyquinoline moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]propanamide involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, which may inhibit metalloenzymes. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The propanamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)pivalamide
  • 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
  • N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides

Uniqueness

N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]propanamide is unique due to the presence of both the hydroxyquinoline and chlorophenyl moieties, which provide a combination of metal-chelating and hydrophobic interactions. This dual functionality enhances its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-2-16(23)22-17(13-5-8-14(20)9-6-13)15-10-7-12-4-3-11-21-18(12)19(15)24/h3-11,17,24H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPLNYKUJGLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C3=C(C=CC=N3)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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